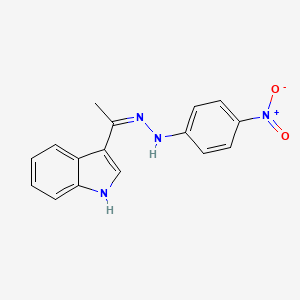![molecular formula C17H14N4OS B6060687 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone, also known as BZQ, is a small molecule compound that has been widely studied for its potential therapeutic applications. BZQ is a quinazolinone derivative that has a benzimidazole moiety attached to it. This unique structure makes BZQ an interesting compound to study, as it has been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of protein kinase C (PKC) and DNA topoisomerase II. It has also been shown to inhibit the expression of cyclin D1, which is involved in cell cycle progression.
Biochemical and Physiological Effects:
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Additionally, 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been found to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes. This allows for the study of its effects on intracellular targets. However, one limitation of using 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.
Orientations Futures
There are many future directions for the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone. One area of research could be the development of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone analogs that have improved pharmacological properties. Another area of research could be the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in combination with other anticancer agents, to determine if it has synergistic effects. Additionally, the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in animal models could provide valuable information on its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone can be achieved through several methods. One of the most common methods is the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate, followed by the reaction with 2-aminobenzothiazole in the presence of potassium carbonate. This reaction results in the formation of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone. Another method involves the reaction of 2-aminobenzimidazole with 2-bromoethyl thioacetate, followed by the reaction with 2-aminobenzothiazole in the presence of potassium carbonate.
Applications De Recherche Scientifique
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, antibacterial, and antiviral activities. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-[1-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10(23-17-19-13-8-4-5-9-14(13)20-17)15-18-12-7-3-2-6-11(12)16(22)21-15/h2-10H,1H3,(H,19,20)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYVCCPNKJVRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)SC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1H-benzimidazol-2-ylthio)ethyl]quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide](/img/structure/B6060606.png)

![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)
![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)
![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6060676.png)


![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
